

EWWF-ACC Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ewfw-acc*
Cat. No.: *B12370940*

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Introduction: The **EWWF-ACC** peptide is a highly selective, fluorogenic substrate for the LMP7 ($\beta 5i$) subunit of the immunoproteasome. This technical guide provides an in-depth overview of its sequence, function, and application in research, tailored for scientists and professionals in drug development.

Peptide Sequence and Function

The **EWWF-ACC** peptide consists of the amino acid sequence Glutamic acid - Tryptophan - Phenylalanine - Tryptophan. The "ACC" designation refers to the attachment of a 7-amino-4-carbamoylmethylcoumarin fluorophore. In its intact state, the fluorescence of the ACC group is quenched. Upon cleavage of the peptide by the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome, the ACC molecule is released, resulting in a measurable fluorescent signal. This property makes **EWWF-ACC** a valuable tool for the specific measurement of immunoproteasome activity in various experimental settings.

Quantitative Data

The following tables summarize key quantitative data for the use of **EWWF-ACC** in immunoproteasome activity assays.

Parameter	Value	Notes
Optimal Concentration	10 μ M	Recommended concentration for selective monitoring of LMP7 activity in cell lysates. [1]
Excitation Wavelength	~350-380 nm	The exact wavelength may vary depending on the specific instrumentation and buffer conditions.
Emission Wavelength	~440-460 nm	The exact wavelength may vary depending on the specific instrumentation and buffer conditions.

Inhibitor	IC50 (MOLT-4 Lysate)	Notes
ONX 0914	~10-20 nM	A highly selective inhibitor of the LMP7 subunit. The IC50 was determined using the EFWW-ACC substrate. [1]
PR-825	>1000 nM	A selective inhibitor for the constitutive proteasome subunit β 5. Shows minimal inhibition of LMP7. [1]
Carfilzomib	~5-15 nM	A broader proteasome inhibitor that also targets the LMP7 subunit.

Parameter	Value	Notes
Km (Michaelis Constant)	Data not available in the searched literature.	The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
Vmax (Maximum Velocity)	Data not available in the searched literature.	The maximum rate of reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.

Experimental Protocols

General Immunoproteasome Activity Assay in Cell Lysates

This protocol outlines the general steps for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates using the **EWFW-ACC** substrate.

Materials:

- Cells of interest
- Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)
- **EWFW-ACC** substrate stock solution (in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)
- 96-well black microplate

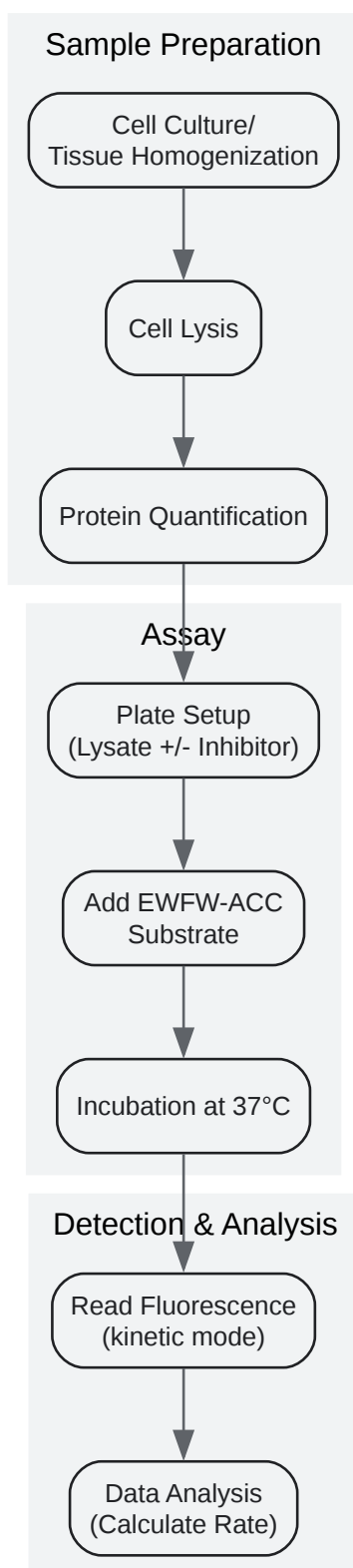
- Fluorometric plate reader

Procedure:

- Cell Lysis:
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Lyse the cells by a suitable method (e.g., sonication, freeze-thaw cycles).
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup:
 - In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
 - For inhibitor studies, pre-incubate the lysate with the desired concentration of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
 - Prepare a blank control well containing Assay Buffer without cell lysate.
- Initiation of Reaction:
 - Prepare a working solution of **EWFW-ACC** in Assay Buffer to a final concentration of 10 µM.
 - Add the **EWFW-ACC** working solution to each well to initiate the enzymatic reaction.
- Measurement:
 - Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

- Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-90 minutes) with excitation at ~380 nm and emission at ~460 nm.
- Data Analysis:
 - Calculate the rate of reaction (increase in fluorescence over time) for each sample.
 - Subtract the rate of the blank control from the sample rates.
 - Normalize the activity to the amount of protein in the lysate.

Workflow for Immunoproteasome Activity Assay



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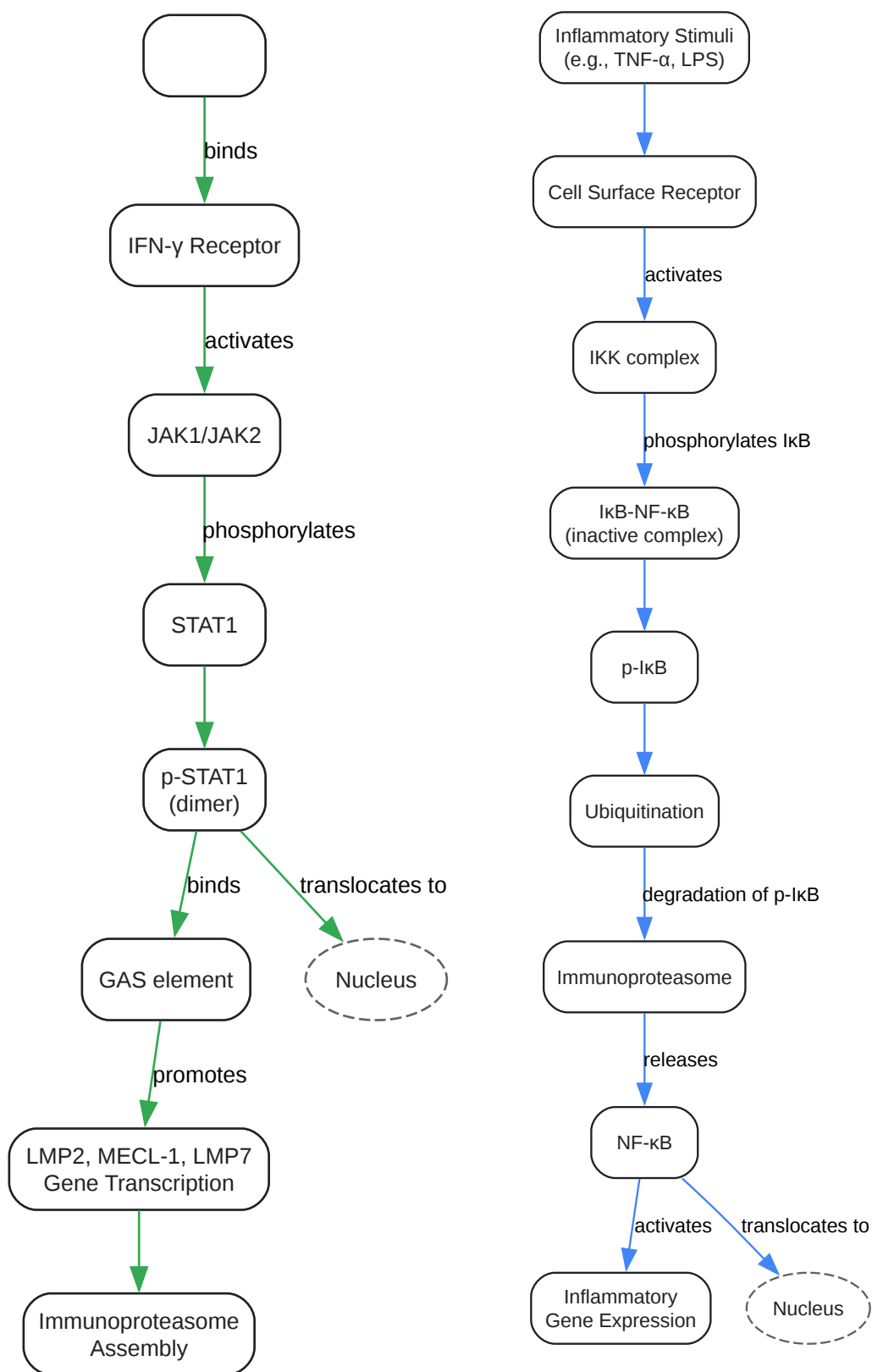
Caption: Workflow for measuring immunoproteasome activity using **EFWW-ACC**.

Signaling Pathways

The expression and activity of the immunoproteasome are primarily regulated by inflammatory signaling pathways. The **EWFW-ACC** peptide is a tool used to study the downstream effects of these pathways on proteasome function.

IFN- γ Signaling Pathway for Immunoproteasome Induction

Interferon-gamma (IFN- γ) is a key cytokine that induces the expression of the catalytic subunits of the immunoproteasome (LMP2, MECL-1, and LMP7).



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References

- 1. youtube.com [youtube.com]
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